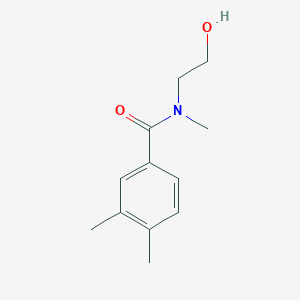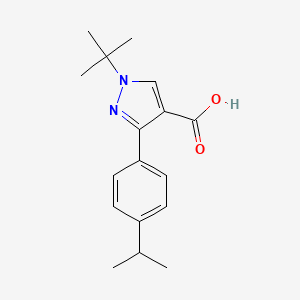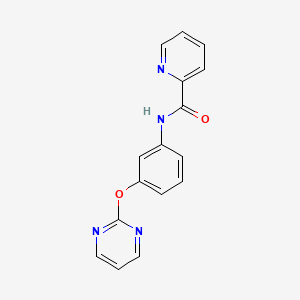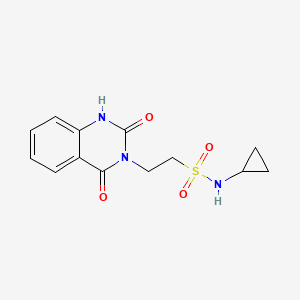
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has been used by the public since 1957. DEET is known for its effectiveness in repelling various types of insects, including mosquitoes, ticks, and fleas.
作用机制
The mechanism of action of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is not fully understood. It is believed that N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide interferes with the olfactory system of insects, making them unable to locate their host. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may also act as a deterrent by causing an unpleasant sensation on the insect's antennae.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been shown to have a low toxicity in humans. It is metabolized in the liver and excreted through the urine. However, N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been shown to have toxic effects on some animals, including fish and birds.
实验室实验的优点和局限性
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is a widely used insect repellent and has been extensively studied for its insect repellent properties. However, there are some limitations to using N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide in lab experiments. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide can be toxic to some animals, which may limit its use in certain experiments. Additionally, N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may interfere with the behavior of some insects, which may affect the outcome of experiments.
未来方向
There are several future directions for research on N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. Another area of research is the study of the mechanism of action of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide, which may lead to the development of new insecticides. Additionally, research on the environmental impact of N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide may lead to the development of more environmentally friendly insect repellents.
合成方法
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is synthesized through the reaction of 3-methylbenzoyl chloride with diethylamine. The resulting product is then treated with sodium hydroxide to yield N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide. Other synthesis methods include the reaction of 3-methylbenzoic acid with diethylamine and the reaction of 3-methylbenzyl alcohol with diethylamine.
科学研究应用
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide is also used in the military for protection against insect-borne diseases.
属性
IUPAC Name |
N-(2-hydroxyethyl)-N,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-5-11(8-10(9)2)12(15)13(3)6-7-14/h4-5,8,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWGMXPTMBSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)


![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)
![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)

![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)
![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
